Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It is a colorless to yellow liquid .
Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 214.31 . The compound should be stored in a refrigerator .Scientific Research Applications
Amino Acid-Azetidine Chimeras
Azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position have been synthesized, serving as tools for studying the influence of conformation on peptide activity. This work demonstrates the potential of azetidine-based compounds in the modification of peptide structures and functions (Sajjadi & Lubell, 2008).
Heterocyclic Amino Acid Synthesis
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was obtained via a cycloaddition reaction. This illustrates the utility of azetidine derivatives in the synthesis of novel heterocyclic amino acids (Dzedulionytė et al., 2021).
Pharmaceutical Compound Building Blocks
Protected 3-Haloazetidines
Protected 3-haloazetidines have been prepared on a gram-scale for use as versatile building blocks in medicinal chemistry, demonstrating the importance of azetidine derivatives in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
mTOR Targeted PROTAC Molecule Synthesis
Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate plays a crucial role as an intermediate in the synthesis of target mTOR (mechanistic target of rapamycin) targeted PROTAC (proteolysis-targeting chimera) molecule PRO1. This highlights the role of azetidine derivatives in the synthesis of complex molecular structures for targeted cancer therapies (Zhang et al., 2022).
Chemical Space Exploration
Azaspiro[3.3]heptane-2-carboxylate Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems. This indicates the potential of azetidine derivatives in exploring new chemical spaces for drug discovery (Meyers et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(4,5)12/h8H,6-7,12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBUPLLZKZGROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135257 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-amino-1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-77-0 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-amino-1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-amino-1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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